molecular formula C29H28FN3O2S B2713972 2-((2,5-dimethylbenzyl)thio)-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)quinazolin-4(3H)-one CAS No. 1115368-11-0

2-((2,5-dimethylbenzyl)thio)-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)quinazolin-4(3H)-one

Cat. No. B2713972
CAS RN: 1115368-11-0
M. Wt: 501.62
InChI Key: RWQAEHPHUMHUQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2,5-dimethylbenzyl)thio)-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C29H28FN3O2S and its molecular weight is 501.62. The purity is usually 95%.
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Scientific Research Applications

Antituberculosis Activity

Quinazolinone derivatives have been investigated for their potential as antituberculosis agents. A study examining 2,4-diaminoquinazoline series identified these compounds as effective inhibitors of Mycobacterium tuberculosis growth. Modifications to the molecule's structure, particularly at the benzylic amine, piperidine, and N-1 positions, significantly influenced potency against both replicating and non-replicating M. tuberculosis strains. This suggests a pathway for developing new tuberculosis treatments through structural optimization of quinazolinone derivatives (Odingo et al., 2014).

Antimicrobial Agents

The synthesis of novel thiazolidinone and s-triazine-based compounds, incorporating quinazolinone moieties, has shown promising antimicrobial properties. These compounds were effective against a range of bacterial and fungal species, highlighting the versatility of quinazolinone derivatives in designing new antimicrobial agents. Their potential in addressing antibiotic resistance underscores the importance of structural diversity in medicinal chemistry (Patel et al., 2012).

Anticancer Research

Quinazolinone derivatives have also been evaluated for their anticancer activities. The design of sparfloxacin derivatives as antibacterial and antimycobacterial agents with investigations into their cytotoxicity offers insights into the dual-use potential of these compounds in both infection control and cancer research. Such studies point towards the broader applicability of quinazolinone derivatives in developing therapies for various diseases, including cancer (Gurunani et al., 2022).

properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28FN3O2S/c1-19-6-7-20(2)22(16-19)18-36-29-31-26-17-21(27(34)32-14-4-3-5-15-32)8-13-25(26)28(35)33(29)24-11-9-23(30)10-12-24/h6-13,16-17H,3-5,14-15,18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQAEHPHUMHUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC3=C(C=CC(=C3)C(=O)N4CCCCC4)C(=O)N2C5=CC=C(C=C5)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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